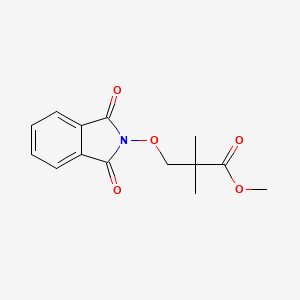
methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate typically involves the reaction of 1,3-dioxo-1,3-dihydro-isoindole with 2,2-dimethyl-propionic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving enzyme reactions and protein interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate include:
- 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester
- 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which imparts specific reactivity and stability. This makes it particularly useful in certain chemical reactions and applications where other compounds may not perform as well.
Propiedades
Fórmula molecular |
C14H15NO5 |
|---|---|
Peso molecular |
277.27 g/mol |
Nombre IUPAC |
methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H15NO5/c1-14(2,13(18)19-3)8-20-15-11(16)9-6-4-5-7-10(9)12(15)17/h4-7H,8H2,1-3H3 |
Clave InChI |
FUNQVKNZKSAPKD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CON1C(=O)C2=CC=CC=C2C1=O)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3,5-Bis(dimethylamino)phenyl]-2-(methanesulfonyl)ethan-1-one](/img/structure/B8510207.png)




phosphanium bromide](/img/structure/B8510240.png)


![1-[3-(4-Bromo-phenyl)-3-phenoxy-propyl]-1H-imidazole](/img/structure/B8510267.png)


